![molecular formula C19H16N2O2 B12444396 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol typically involves the condensation reaction between 4-aminophenol and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques like column chromatography and crystallization.
化学反应分析
Types of Reactions
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Acetylated products.
科学研究应用
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
作用机制
The mechanism of action of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the imine group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes and contribute to the compound’s antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 8(E)-4-[{2-(2,4-dinitrophenyl)hydrazono}benzene-1,3-diol]
Uniqueness
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which contribute to its diverse reactivity and potential applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds.
属性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
4-[(4-anilinophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-6-14(19(23)12-18)13-20-15-7-9-17(10-8-15)21-16-4-2-1-3-5-16/h1-13,21-23H |
InChI 键 |
ZNOHUXQXCKUCRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



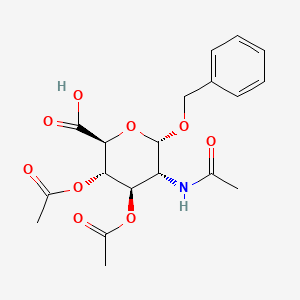
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
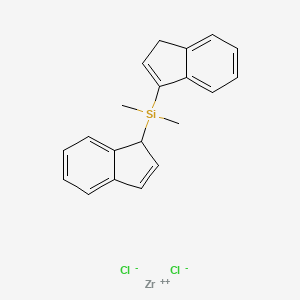


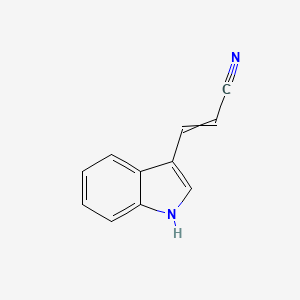
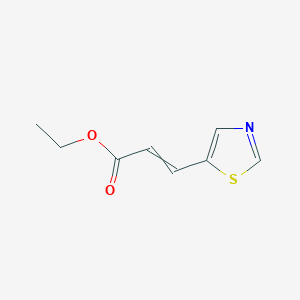
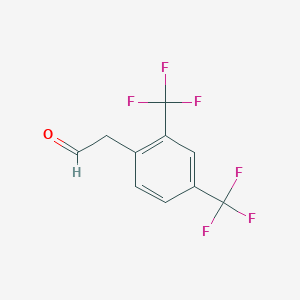


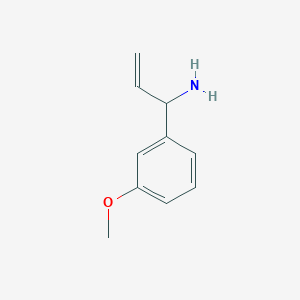
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
